molecular formula C17H13ClN2O B14227750 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 825634-00-2

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B14227750
CAS No.: 825634-00-2
M. Wt: 296.7 g/mol
InChI Key: JXTRWVDKLOMZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry for developing new therapeutic agents. Compounds featuring this core structure have demonstrated a wide range of biological activities, with prominent research focused on their potential as vasodilators for cardiovascular disease and as targeted agents in oncology . The pyridazinone scaffold is recognized for its ability to interact with multiple biological targets, including various enzymes and receptors . Specifically, closely related analogues have been investigated for their high inhibitory activity against the production of interleukin-1β, a key cytokine involved in immune and inflammatory responses . This suggests potential research applications for this compound in the study of immune, inflammatory, and ischemic diseases . Furthermore, given the established link between cardiovascular diseases and cancer (reverse cardio-oncology), compounds like those in the pyridazinone class are being explored for dual activity or repurposing in drug discovery campaigns . Researchers may find this compound valuable as a building block for synthesizing novel derivatives or as a pharmacological tool for probing new biological pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

825634-00-2

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

2-benzyl-5-(4-chlorophenyl)pyridazin-3-one

InChI

InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)15-10-17(21)20(19-11-15)12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

JXTRWVDKLOMZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Oxo-4-(4-chlorophenyl)butanoic Acid with Hydrazine Hydrate

The pyridazinone core is constructed via cyclocondensation of 4-oxo-4-(4-chlorophenyl)butanoic acid 1 with hydrazine hydrate. This method, adapted from protocols for analogous phenyl-substituted pyridazinones, involves refluxing equimolar amounts of 1 and hydrazine hydrate in ethanol for 6 hours (Scheme 1). The reaction proceeds through intermediate hydrazide formation, followed by intramolecular cyclization to yield 5-(4-chlorophenyl)pyridazin-3(2H)-one 2 as a pale-yellow solid (m.p. 228–230°C, yield 65–72%).

Critical Parameters :

  • Hydrazine stoichiometry : Excess hydrazine (1.2 equiv.) minimizes side products from incomplete cyclization.
  • Solvent polarity : Ethanol outperforms DMF or THF by facilitating proton transfer during cyclization.

Alkylation of 5-(4-Chlorophenyl)pyridazin-3(2H)-one with Benzyl Halides

N-Alkylation at position 2 is achieved by treating 2 with benzyl bromide 3 in acetone under basic conditions (Scheme 1). Optimized conditions from analogous pyridazinone alkylations involve:

  • Base : Anhydrous potassium carbonate (2.5 equiv.)
  • Solvent : Acetone (8 mL/mmol)
  • Temperature : Room temperature (25°C)
  • Time : 12 hours

The product, 2-benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one 4 , is isolated via filtration after recrystallization from ethanol/water (1:3), yielding 78–85%.

Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the deprotonated pyridazinone nitrogen attacks the benzyl bromide electrophile. Steric hindrance from the 5-(4-chlorophenyl) group slightly reduces reactivity compared to smaller substituents, necessitating prolonged reaction times.

Optimization of Reaction Conditions

Solvent and Base Selection for Alkylation

A comparative study of alkylation efficiency revealed solvent-dependent yields (Table 1):

Solvent Base Yield (%) Purity (%)
Acetone K₂CO₃ 85 98
DMF K₂CO₃ 62 89
THF NaHCO₃ 45 78

Acetone enhances nucleophilicity of the pyridazinone anion while solubilizing benzyl bromide, whereas polar aprotic solvents like DMF promote side reactions.

Temperature and Time Effects on Yield

Elevating temperature to 40°C reduced reaction time to 6 hours but decreased yield to 70% due to competing elimination pathways. Room-temperature reactions maintained over 80% yield but required 12-hour durations.

Spectroscopic Characterization

IR Spectroscopy :

  • 4 : Strong absorptions at 1674 cm⁻¹ (C=O) and 1598 cm⁻¹ (C=N).
  • Absence of N-H stretch (3200–3400 cm⁻¹) confirms successful alkylation.

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.42–7.38 (m, 9H, Ar-H)
  • δ 5.21 (s, 2H, CH₂Ph)
  • δ 8.02 (s, 1H, H-4)

The singlet at δ 5.21 verifies benzyl group incorporation, while aromatic multiplicity aligns with regioselective substitution.

Comparative Analysis of Synthetic Methods

Alternative routes, such as Friedel-Crafts acylation followed by hydrazine cyclization, produced inferior yields (<60%) due to steric hindrance from the 4-chlorophenyl group. The cyclocondensation-alkylation sequence remains the most efficient, scalability-tested approach.

Applications and Derivatives

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one serves as a precursor for:

  • Antimicrobial agents : Thiazolo[4,5-d]pyridazinones synthesized via condensation with thioamides exhibit MIC values of 4–8 µg/mL against S. aureus.
  • PET tracers : Fluorinated analogs demonstrate myocardial uptake in preclinical models.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

The compound 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, also known as "compound 1," has several notable applications, primarily in the medical field, due to its ability to suppress interleukin 1β production .

Medical Applications

  • Immunological, Inflammatory, and Ischemic Diseases: Compound 1 is useful as a prophylactic and therapeutic agent for these types of diseases .
  • Rheumatoid Arthritis: Specifically, compound 1 is known to be a therapeutic agent for articular rheumatism . A study using rats with collagen-induced arthritis showed that combined administration of 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one and methotrexate can suppress edema .
  • Pharmaceutical Composition: Compound 1 can be used in peroral pharmaceutical compositions .
  • Medicine for Rheumatoid Arthritis: 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one and methotrexate are used in a medicine for the treatment of rheumatoid arthritis .

Improving Dissolvability

A challenge with using compound 1 in pharmaceutical applications is its poor solubility in water, which affects its dissolvability from pharmaceutical compositions .

To address this, the invention in US6753330B2 provides a solid dispersion composition that enhances the dissolvability of 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one in water . The solid dispersion composition contains 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, hydroxypropylmethyl cellulose, and polyoxyethylene polyoxypropylene glycol . The solid dispersion composition allows the concentration of this compound to keep constant sequentially, which is also superior in dissolution stability .

Study Data

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridazinone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) LogP Key Properties/Activities
2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one 2-Benzyl, 5-(4-Cl-Ph) C₁₇H₁₃ClN₂O 296.75 3.61 High lipophilicity
5-Amino-2-(4-chlorophenyl)pyridazin-3(2H)-one 2-(4-Cl-Ph), 5-NH₂ C₁₀H₈ClN₃O 221.65 2.05 Lower LogP, enhanced solubility
Compound 6d () 2-Benzyl, 5-(3,4,5-OMe-Ph), 6-NH₂ C₂₆H₂₅N₃O₄ 443.50 N/A Antiproliferative activity
Compound 6e () 2-Benzyl, 5-(3,4,5-OMe-Ph), 6-CH₂OH C₂₇H₂₆N₂O₅ 470.51 N/A Hydroxymethyl group enhances polarity
5-Chloro-6-phenyl-2-substituted derivatives (3a-3h, ) Variable 2-substituents Varies ~250–350 N/A Tunable reactivity via N-alkylation
Key Observations:

Antiproliferative Activity : Compound 6d (), bearing a 3,4,5-trimethoxyphenyl group at position 5, demonstrates significant antiproliferative effects, likely due to enhanced electron-withdrawing and steric effects. The target compound’s 4-chlorophenyl group may offer similar but distinct bioactivity profiles .

Synthetic Flexibility : Derivatives like 3a-3h () highlight the ease of introducing diverse substituents at position 2 via nucleophilic substitution, a strategy applicable to the target compound’s benzyl group .

Biological Activity

2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and immunomodulatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one can be represented as follows:

C17H15ClN2O\text{C}_{17}\text{H}_{15}\text{Cl}\text{N}_2\text{O}

Anti-inflammatory Activity

Research indicates that 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one exhibits significant anti-inflammatory properties. A study highlighted its ability to suppress the production of interleukin-1β (IL-1β), a key cytokine involved in inflammatory responses. This suppression suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and other immunological disorders .

Table 1: Summary of Anti-inflammatory Effects

CompoundIL-1β SuppressionCell Viability (MTT Assay)Concentration (µg/mL)
2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-oneSignificant>80% at 20 µg/mL20
Control (Indomethacin)Moderate>75% at 20 µg/mL20

Cytotoxicity Studies

In cytotoxicity assessments using RAW264.7 macrophage cells, it was observed that the compound exhibited acceptable cell viability at concentrations up to 20 µg/mL, indicating low toxicity. The MTT assay demonstrated a viable cell percentage greater than 80%, suggesting that the compound does not adversely affect cell survival at therapeutic concentrations .

Pharmacokinetics and Formulation Challenges

Despite its promising biological activity, the compound faces challenges related to solubility and bioavailability. It has been noted that 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one has poor water solubility, which limits its effectiveness in clinical settings. Recent formulations utilizing solid dispersion techniques have been developed to enhance its solubility and stability in pharmaceutical applications .

Table 2: Formulation Characteristics

Formulation TypeSolubility ImprovementStabilityApplication
Solid DispersionHighStableOral Delivery
Conventional TabletLowUnstableOral Delivery

Case Studies

A notable clinical study investigated the efficacy of this compound in patients with rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improvement in patient-reported outcomes related to pain and joint function. These findings support the potential use of 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one as a therapeutic agent in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one, and how are intermediates purified?

  • Methodology : The compound is synthesized via multi-step substitution reactions. For example, intermediates are purified using solvent systems like dichloromethane/ethyl acetate (2:1), yielding solids with high purity (>99%). Key steps include hydrazone formation and cyclization, monitored by TLC. Final products are recrystallized and characterized via melting point, IR, and NMR spectroscopy .
  • Key Data : IR peaks (e.g., 1652 cm⁻¹ for C=O), 1H^1H NMR signals (e.g., δ7.54 for aromatic protons), and HPLC retention times (e.g., 5.6 min) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one?

  • Methodology : Use IR spectroscopy to identify functional groups (e.g., C=O stretch at 1652 cm⁻¹). 1H^1H and 13C^13C NMR resolve aromatic and aliphatic protons (e.g., δ5.43 for benzyl CH₂). Mass spectrometry (LC/MS m/z: 444 [M+H⁺]) and elemental analysis validate molecular composition .

Q. What primary biological activities have been reported for this compound?

  • Findings : Demonstrates antiproliferative activity in cancer cell lines, with IC₅₀ values influenced by substituents (e.g., 3,4,5-trimethoxyphenyl enhances efficacy). Mechanisms may involve enzyme inhibition (e.g., carotinoid synthesis inhibition in plants, suggesting broader biochemical interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antiproliferative efficacy across studies?

  • Methodology : Compare substituent effects (e.g., electron-withdrawing vs. donating groups), cell line specificity, and assay conditions (e.g., incubation time, concentration ranges). Cross-validate results using orthogonal assays (e.g., MTT vs. clonogenic survival) .

Q. What stabilization strategies improve the stability of amorphous 2-Benzyl-5-(4-chlorophenyl)pyridazin-3(2H)-one?

  • Methodology : Encapsulate in silica mesopores to restrict molecular mobility. Monitor stability via solid-state 13C^13C NMR to assess glass transition dynamics. Compare crystallization kinetics in polymer matrices vs. mesoporous carriers .

Q. How do structural modifications at the pyridazinone core affect pharmacological activity?

  • Methodology : Introduce substituents at positions 2, 4, or 5 (e.g., azole-fused derivatives or halogenated aryl groups) and evaluate SAR. For example, 4-chloro-5-(methylamino) analogs show herbicidal activity, while benzyl groups enhance antiproliferative effects .

Q. What computational tools predict binding interactions of this compound with biological targets?

  • Methodology : Use Molecular Operating Environment (MOE) for docking studies to map interactions with enzymes (e.g., carotinoid synthase). Validate predictions with molecular dynamics simulations and free-energy perturbation calculations .

Q. How does crystallinity versus amorphous state influence bioactivity and stability?

  • Methodology : Compare dissolution rates (e.g., intrinsic dissolution testing) and bioavailability of crystalline vs. amorphous forms. Use differential scanning calorimetry (DSC) to quantify amorphous content and accelerated stability testing under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.